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Compound of Interest

Compound Name: Bcp-NC2-C12

Cat. No.: B15575772

A comparative analysis of the antiviral properties of various medium-chain fatty acids (MCFAS)
reveals significant potential for mitigating African Swine Fever Virus (ASFV). This guide
synthesizes available experimental data to offer a clear comparison of their inhibitory effects
and mechanisms of action. It is important to note that Bcp-NC2-C12, an ionizable cationic lipid
used in MRNA delivery systems, is structurally distinct from MCFAs and, to date, no scientific
literature has evaluated its efficacy against ASFV.

Comparative Efficacy of Medium-Chain Fatty Acids
in ASFV Inhibition

Medium-chain fatty acids, particularly caprylic acid (C8), capric acid (C10), and lauric acid
(C12), have demonstrated notable antiviral activity against ASFV in in vitro settings. Studies
have shown that these effects are dose-dependent, with synergistic mixtures often exhibiting
greater potency than individual fatty acids.

A key study evaluated the anti-ASFV effects of individual and synergistic forms of MCFAs in an
in vitro feed model. The findings indicated that both individual and combined forms of MCFAs
possess strong, dose-dependent anti-ASFV activity. Notably, synergistic mixtures of MCFAS,
such as combinations of C6, C8, and C10, or C8, C10, and C12, were found to be more
effective at lower concentrations compared to individual MCFAs.[1][2][3][4][5] For instance,
while individual MCFAs showed strong antiviral effects at doses of 0.375% and 0.5%,
synergistic mixtures demonstrated significant activity at a lower dose of 0.25%.[1][2][3][4][5]
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Another investigation into the antiviral activities of caprylic, capric, and lauric acids, alongside
glycerol monolaurate (GML), confirmed their inhibitory effects on ASFV in liquid conditions.[6]
[7] This research highlighted that GML was more potent than the MCFAs, effective at lower
concentrations, and exhibited direct virucidal activity.[6][7]

The following table summarizes the quantitative data from these studies, offering a comparative
view of the efficacy of different MCFAs and their mixtures in inhibiting ASFV.
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Compound Concentration Assay Type Key Findings Reference
In vitro feed o
) ) ) Strong antiviral
Caprylic Acid 0.375% and model (Real-time )
effect against [L1[2113114]15]
(C8) 0.5% PCR, . o
) ASFV infectivity.
Haemadsorption)
Significant
increase in Cq
value compared
Synergistic In vitro feed to positive
MCFAs (C6-C8- 0.25% model (Real-time  control, [1][3][4]
C10) PCR) indicating viral
inhibition. More
effective than
individual C8.
Significant
increase in Cq
value compared
Synergistic In vitro feed to positive
MCFAs (C8-C10- 0.25% model (Real-time  control, [11121[31[41[5]
C12) PCR) indicating viral
inhibition. More
effective than
individual C8.
Caprylic Acid » Liquid antiviral o
Not specified Inhibits ASFV. [6][7]
(C8) assay
Capric Acid N Liquid antiviral .
Not specified Inhibits ASFV. [61[7]
(C10) assay
o . Liquid antiviral .
Lauric Acid (C12)  Not specified Inhibits ASFV. [6][7]

assay

Glycerol
Monolaurate
(GML)

Lower than
MCFAs

Liquid antiviral

assay

More potent than
MCFAs with
direct virucidal

activity.

[6]7]
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Experimental Methodologies

The evaluation of MCFA efficacy against ASFV has been conducted through a series of well-
defined experimental protocols. These methodologies are crucial for understanding and
replicating the findings.

In Vitro Feed Model for ASFV Inhibition

This experimental setup is designed to simulate the contamination of swine feed and assess
the antiviral activity of MCFASs in this matrix.

e Cell Culture and Virus Propagation: Porcine alveolar macrophages (PAMs), the primary
target cells for ASFV, are cultured. A field strain of ASFV is propagated in these cells to
generate a viral stock with a known titer.[1][4][5]

o Cytotoxicity Assay: Before evaluating antiviral activity, the potential toxicity of the MCFA
products on PAM cells is determined using a standard MTT assay. This ensures that the
observed antiviral effects are not due to cell death caused by the compounds.[2][4]

o Feed Treatment and Virus Inoculation: Complete swine feed is treated with different
concentrations of individual or synergistic MCFA products. The treated feed is then
inoculated with a known titer of ASFV.

» Virus Recovery and Quantification: After a specific incubation period (e.g., 24 hours), the
virus is recovered from the feed samples. The amount of remaining infectious virus is
quantified using two primary methods:

o Real-time PCR: This technique measures the quantity of viral DNA, with an increase in the
guantification cycle (Cq) value indicating a reduction in viral genetic material.[1][3][4][5]

o Haemadsorption (HAD) Assay: This assay determines the infectious viral titer by observing
the adsorption of red blood cells to infected PAMs.[1][4][5]
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Experimental workflow for in vitro feed model.

Liquid Antiviral Assay

This method assesses the direct virucidal activity of the compounds in a liquid medium.

e Compound and Virus Mixture: The antiviral compounds (MCFAs or GML) are mixed with a
known concentration of ASFV in a liquid medium.
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 Incubation: The mixture is incubated for a defined period to allow for the interaction between
the compound and the virus.

o Measurement of Residual Infectivity: The remaining infectivity of the virus is measured by
adding the mixture to cultured cells and quantifying the viral load, often through viral titer
measurements.[6][7]

Mechanism of Action: Disruption of the Viral
Envelope

The primary proposed mechanism for the antiviral activity of MCFAs against enveloped viruses
like ASFV is the disruption of the viral lipid envelope. This direct virucidal action inactivates the
virus before it can infect host cells.

ASFYV is an enveloped virus, meaning its protein capsid is surrounded by a lipid bilayer derived
from the host cell. This envelope is essential for the virus to enter host cells. MCFAs, being
fatty acids, can integrate into this lipid membrane, leading to its destabilization and eventual
rupture. This disruption can result in the leakage of viral contents and conformational changes
to surface proteins that are necessary for attachment and entry into host cells.

Evidence for this mechanism comes from enzyme-linked immunosorbent assay (ELISA)
experiments which have shown that treatment with GML, a derivative of lauric acid, hinders the
antibody recognition of the membrane-associated ASFV p72 structural protein.[6] This
suggests that the treatment alters the conformation of this key protein, likely as a consequence
of viral membrane disruption.
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Proposed mechanism of ASFV inactivation by MCFAs.

In conclusion, while Bcp-NC2-C12 is not a relevant compound for ASFV inhibition based on
current knowledge, various medium-chain fatty acids, particularly in synergistic mixtures,
represent a promising avenue for mitigating ASFV transmission, especially through
contaminated feed. Their mechanism of action appears to be a direct disruption of the viral
envelope, a desirable trait for an antiviral agent. Further in vivo studies are warranted to
translate these in vitro findings into practical applications for swine health.
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Against African Swine Fever Virus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575772#bcp-nc2-c12-vs-other-medium-chain-fatty-
acids-for-asfv-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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